N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide
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Overview
Description
N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide is a complex organic compound that features a combination of boron, fluorine, and sulfonamide groups
Preparation Methods
The synthesis of N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide typically involves a sequence of reactions including Miyaura borylation and sulfonylation reactions . The Miyaura borylation reaction is used to introduce the boron-containing dioxaborolane group, while the sulfonylation reaction incorporates the sulfonamide group. The reaction conditions often involve the use of palladium catalysts and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The boron-containing dioxaborolane group can be oxidized to form boronic acids.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include palladium catalysts for borylation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide involves its interaction with FLAP, a protein that regulates the activation of the 5-lipoxygenase enzyme . By modulating the activity of FLAP, the compound can influence the production of leukotrienes, which are involved in inflammatory responses. This interaction occurs at the molecular level, where the compound binds to specific sites on the FLAP protein, altering its conformation and activity .
Comparison with Similar Compounds
Compared to other similar compounds, N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide stands out due to its unique combination of boron, fluorine, and sulfonamide groups. Similar compounds include:
- N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
These compounds share similar structural features but differ in their specific functional groups and applications. The presence of the fluorine atom in this compound adds to its uniqueness and potential for diverse applications.
Properties
Molecular Formula |
C19H24BFN2O4S |
---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C19H24BFN2O4S/c1-6-15-16(23-28(24,25)17-10-8-7-9-14(17)21)11-13(12-22-15)20-26-18(2,3)19(4,5)27-20/h7-12,23H,6H2,1-5H3 |
InChI Key |
VBACCFNRAOBHKN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)CC)NS(=O)(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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